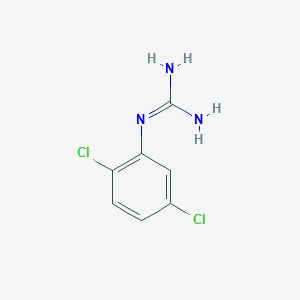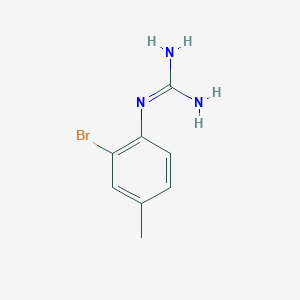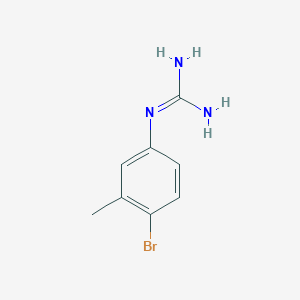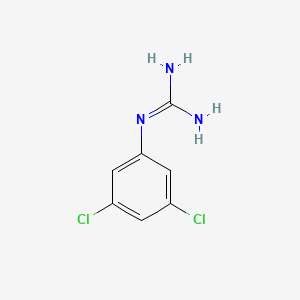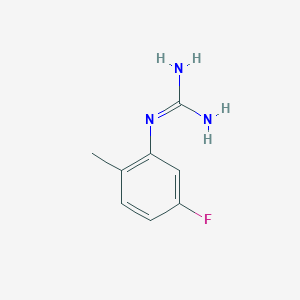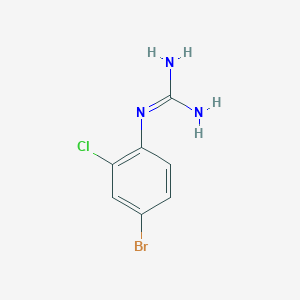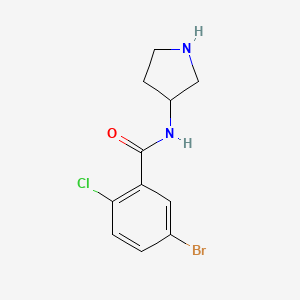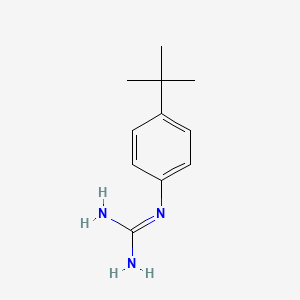
1-(4-tert-Butylphenyl)guanidine
Descripción general
Descripción
1-(4-tert-Butylphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. The compound features a guanidine group attached to a 4-tert-butylphenyl moiety, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of 1-(4-tert-Butylphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. The reaction conditions often involve coupling reagents or metal-catalyzed guanidylation. For instance, S-methylisothiourea has been shown to be an efficient guanidylating agent .
Industrial production methods may involve the use of cyanamides that react with derivatized amines, as well as copper-catalyzed cross-coupling chemistry . These methods provide efficient and scalable routes for the synthesis of this compound.
Análisis De Reacciones Químicas
1-(4-tert-Butylphenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the guanidine group into different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-tert-Butylphenyl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.
Biology: The compound has been studied for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-tert-Butylphenyl)guanidine involves its interaction with molecular targets such as DNA and enzymes. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. For example, as a DNA minor groove binder, the compound can interfere with DNA replication and transcription processes .
Comparación Con Compuestos Similares
1-(4-tert-Butylphenyl)guanidine can be compared with other guanidine derivatives such as:
2-aminoimidazolines: These compounds have a five-membered ring structure and are present in many natural products.
2-amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds are also found in various medicinal compounds.
2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring guanidines have unique biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other guanidine derivatives.
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h4-7H,1-3H3,(H4,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOKWLKBYFUNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


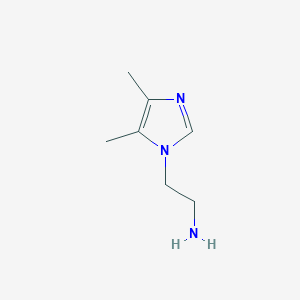
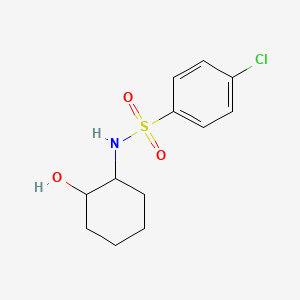
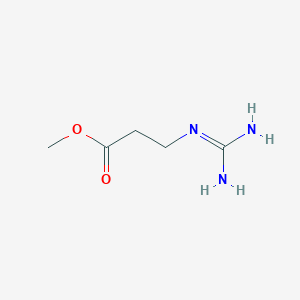
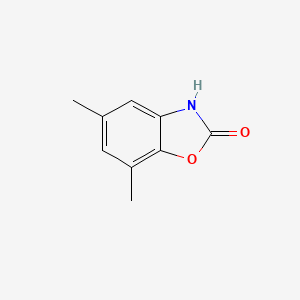
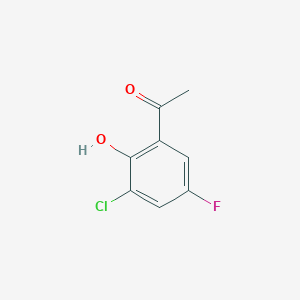
![1-[5-Bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one](/img/structure/B7868330.png)
![1-[5-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one](/img/structure/B7868342.png)
